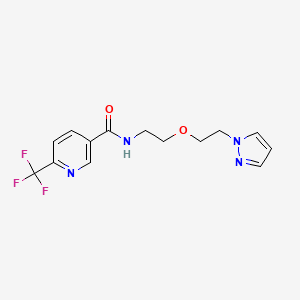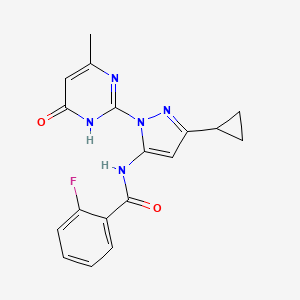
4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a sulfonyl group (SO2) linked to a 4-fluoro-2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The morpholine ring and the phenyl ring are likely to be planar due to the nature of their bonding. The sulfonyl group is also typically planar. The exact spatial arrangement would depend on the specific locations of the bonds within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The morpholine ring might undergo reactions typical of ethers and amines, such as alkylation or acylation. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Scientific Research Applications
Microbial Degradation of Fluorinated Compounds
Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate and potential biodegradability of fluorinated compounds. This research is critical for understanding how these compounds, including potentially 4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine, interact with microbial communities in the environment and their pathways to degradation, which is essential for evaluating their environmental impact and for developing bioremediation strategies (Liu & Avendaño, 2013).
Chemosensors Development
Fluorinated compounds are also extensively used in the development of chemosensors, with research focusing on creating fluorescent chemosensors for detecting various analytes. These applications are vital for environmental monitoring, medical diagnostics, and chemical analysis, showcasing the utility of fluorinated compounds in sensitive and selective detection technologies (Roy, 2021).
Environmental Fate of Perfluorinated Acids
The environmental fate and effects of perfluorinated acids, derived from the degradation of fluorinated compounds, have been extensively studied to understand their persistence and bioaccumulation potential. This research is fundamental for assessing the ecological and health risks associated with the release of fluorinated compounds into the environment and forms the basis for regulatory actions and environmental management strategies (D’eon & Mabury, 2011).
Synthesis and Application in Organic Chemistry
Research on the synthesis of fluorinated intermediates like 2-Fluoro-4-bromobiphenyl showcases the importance of fluorinated compounds in organic synthesis, particularly for manufacturing pharmaceuticals and agrochemicals. These studies demonstrate the role of fluorinated compounds in enhancing the properties of organic molecules, such as stability and reactivity, which is crucial for developing new drugs and materials (Qiu et al., 2009).
Future Directions
properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-13-11-15(18)7-8-17(13)23(20,21)19-9-10-22-16(12-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLVRZTTDNOMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

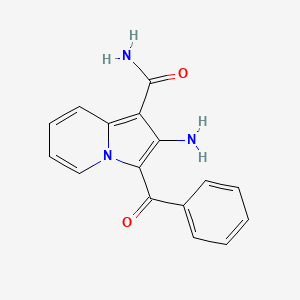


![2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2374361.png)
![8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2374363.png)

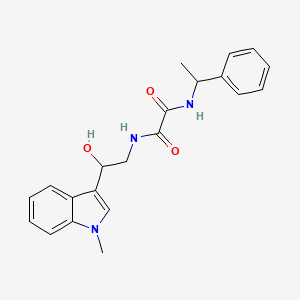
![N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374367.png)
![2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2374368.png)
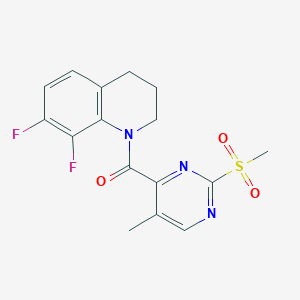
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2374370.png)
